

Physical and chemical characteristics of Kovanol isomers

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Compound of Interest

Compound Name: Kovanol

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **Kovanol** and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Kovanol**, a synthetic fragrance ingredient also known by its trade name Lyral and its IUPAC name, 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde.[1][2] Given that **Kovanol** is commercially supplied as a mixture of isomers, this document places a strong emphasis on the nature of these isomers and the importance of their individual characterization.[3][4] Detailed experimental protocols for determining key physicochemical parameters are provided to support research and development efforts.

Physicochemical Properties of Kovanol

Kovanol (CAS: 31906-04-4) is a viscous liquid recognized for its floral, lily-of-the-valley scent profile.[2][4][5] Its stability and pleasant odor have made it a common ingredient in various consumer products, including perfumes, soaps, and cosmetics.[4] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that as a mixture of isomers, these values represent the bulk properties of the commercial product. Variations in reported data may stem from differences in the isomeric composition of the tested batches.

Table 1: Summary of Physical and Chemical Properties of **Kovanol** (Lyral)

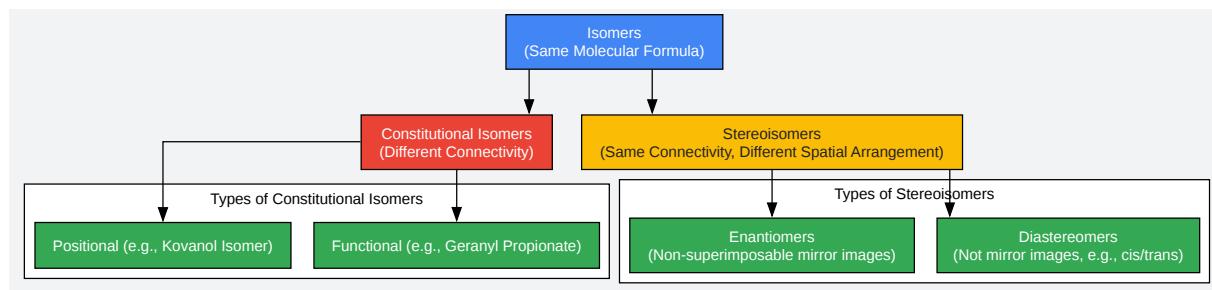
Property	Value	Reference(s)
IUPAC Name	4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde	[1] [6]
Synonyms	Lyral, HMPCC, Mugonal, Landolal	[1] [2]
CAS Number	31906-04-4	[1] [4]
Molecular Formula	C ₁₃ H ₂₂ O ₂	[1] [4] [6]
Molecular Weight	210.32 g/mol	[2] [4]
Appearance	Colorless to pale yellow, clear viscous liquid	[2] [3]
Density	0.995 g/mL at 20 °C	[1] [2]
Boiling Point	121 °C	[2]
318.65 °C (estimated at 760 mmHg)		[3]
Refractive Index	1.486 - 1.493 at 20 °C	[2] [3]
Vapor Pressure	0.0075 mmHg at 20 °C	[2]
0.000029 mmHg at 25 °C	[3]	
Flash Point	105 °C (221 °F)	[2]
Log P (Octanol/Water)	2.08	[2]
Acid Value	5.00 max. KOH/g	[3]
Toxicity (LD ₅₀)	Oral (rat): >5 g/kg; Dermal (rabbit): >5 g/kg	[4]

Isomerism in Kovanol

Isomers are compounds that share the same molecular formula but have different arrangements of atoms.[\[7\]](#)[\[8\]](#) This structural difference can lead to significant variations in

physical, chemical, and biological properties, a critical consideration in drug development and toxicology. **Kovanol**'s structure contains two key features that give rise to isomerism: a chiral center and a carbon-carbon double bond within the cyclohexene ring. This allows for both constitutional isomers and stereoisomers.

- Constitutional Isomers: These isomers have different atomic connectivity. The synthesis of **Kovanol** can produce positional isomers, and other compounds like Geranyl Propionate share the same molecular formula but have entirely different structures.[\[2\]](#)
- Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. For **Kovanol**, this includes:
 - Enantiomers: Non-superimposable mirror images that arise from the chiral carbon at the C1 position of the cyclohexene ring (the carbon bearing the aldehyde group).
 - Diastereomers: Stereoisomers that are not mirror images. These arise from the combination of the chiral center and the cis/trans isomerism around the ring's double bond.



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Caption: Logical relationship of **Kovanol** isomer types.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental in drug discovery and development.^[9] The following sections detail standard experimental protocols applicable to the characterization of **Kovanol** and its isolated isomers.

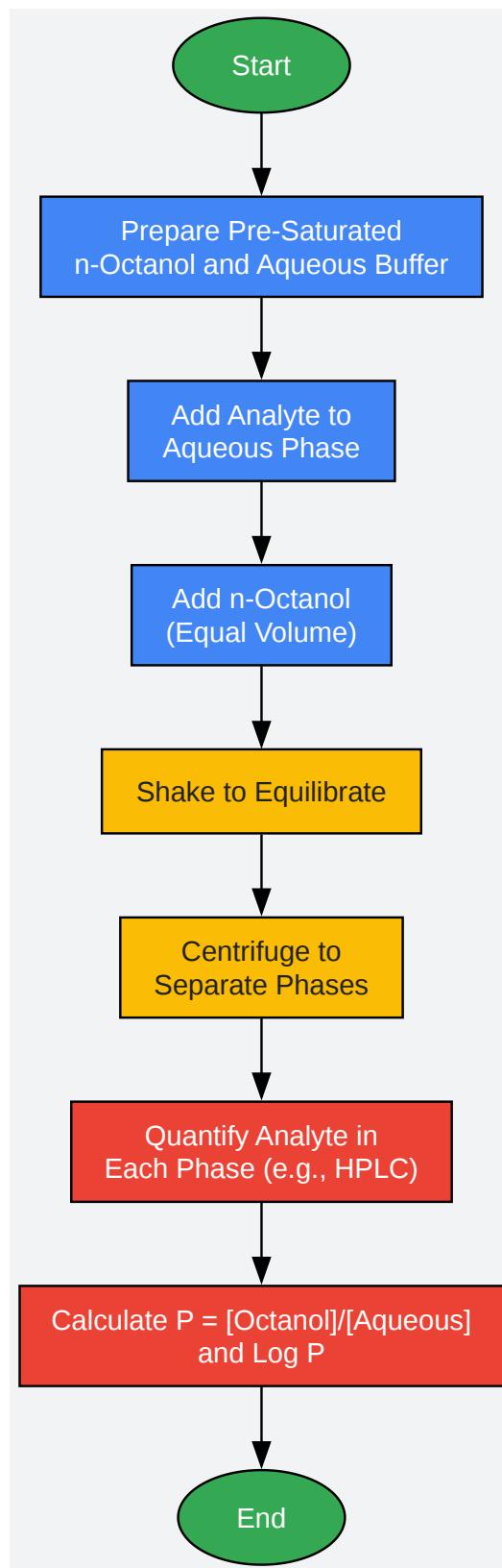
Determination of Octanol-Water Partition Coefficient (Log P)

The Log P value is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold-standard technique.^[10]

Methodology: Shake-Flask Method

- Preparation: Prepare a stock solution of the analyte (**Kovanol** isomer) in a suitable solvent. Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation.
- Partitioning: Add a small, accurately measured volume of the analyte stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or glass vial. Add an equal volume of pre-saturated n-octanol.
- Equilibration: Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for complete partitioning equilibrium.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.
- Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.



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Caption: Workflow for Log P determination via the shake-flask method.

Determination of Aqueous Solubility

Solubility is a key factor affecting a drug's bioavailability. The shake-flask method is also a reliable approach for determining the intrinsic solubility of a compound.[10]

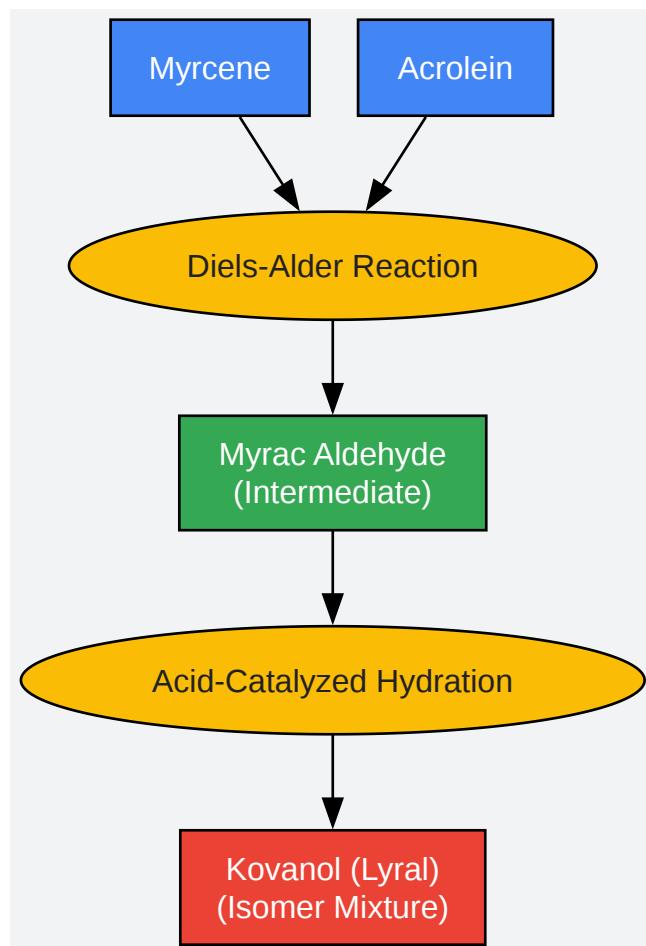
Methodology: Shake-Flask Method

- Preparation: Add an excess amount of the solid or liquid analyte to a known volume of aqueous buffer (e.g., pH 7.4) in a glass vial.
- Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding membrane filter (e.g., 0.22 µm) or centrifuge at high speed to remove all undissolved particles.
- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved analyte using a validated analytical method like HPLC or UV-Vis spectroscopy.
- Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis of Kovanol

The typical synthesis of **Kovanol** (Lyral) begins with myrcene and acrolein.[1] The process involves two main steps:

- Diels-Alder Reaction: Myrcene reacts with acrolein in a Diels-Alder cycloaddition to form an intermediate cyclohexenecarbaldehyde, commonly known as myrac aldehyde.
- Hydration: The myrac aldehyde undergoes an acid-catalyzed hydration of one of the double bonds in the side chain to form the tertiary alcohol, yielding the final **Kovanol** structure.[1]



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Caption: Simplified reaction workflow for the synthesis of **Kovanol**.

Conclusion

Kovanol is a complex synthetic fragrance composed of multiple isomers, each potentially possessing unique physical, chemical, and biological properties. The data and protocols presented in this guide serve as a foundational resource for researchers. A thorough characterization of individual isomers is crucial for any application in drug development or toxicology to ensure a comprehensive understanding of the material's behavior, efficacy, and safety profile. Standardized methodologies, such as those detailed herein, are essential for generating reliable and comparable data across different studies.

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